molecular formula C13H11NO3 B14305907 6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 112383-40-1

6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14305907
CAS No.: 112383-40-1
M. Wt: 229.23 g/mol
InChI Key: DIZHQMCMOCMXNA-UHFFFAOYSA-N
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Description

6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core with a 2,5-dihydroxyanilino group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 2,5-dihydroxyaniline with cyclohexa-2,4-dien-1-one derivatives. The reaction is often carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality as both an antioxidant and a precursor for complex organic synthesis sets it apart from other similar compounds .

Properties

CAS No.

112383-40-1

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]benzene-1,4-diol

InChI

InChI=1S/C13H11NO3/c15-10-5-6-13(17)11(7-10)14-8-9-3-1-2-4-12(9)16/h1-8,15-17H

InChI Key

DIZHQMCMOCMXNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)O)O)O

Origin of Product

United States

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